molecular formula C13H20N2O B5410914 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea

Cat. No.: B5410914
M. Wt: 220.31 g/mol
InChI Key: DARUBJDHPDKPDY-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea (IUPAC name: 1,1-dibutyl-3-(3,5-dimethylphenyl)urea) is a urea derivative with the molecular formula C₁₇H₂₈N₂O and a molecular weight of 276.42 g/mol . Its structure features a central urea moiety (-NH-CO-NH-) substituted with a butan-2-yl group (sec-butyl) at one nitrogen and a 3,5-dimethylphenyl group (meta-dimethyl-substituted aromatic ring) at the other. This compound is of interest due to its structural similarity to bioactive urea derivatives, particularly those targeting photosynthetic electron transport (PET) inhibition or exhibiting antiproliferative properties .

Properties

IUPAC Name

1-butan-2-yl-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-5-11(4)14-13(16)15-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARUBJDHPDKPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with butan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,5-dimethylphenyl isocyanate} + \text{butan-2-amine} \rightarrow \text{this compound} ]

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic properties or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PET-Inhibiting Urea Derivatives

A key study synthesized N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, where substituents on the anilide ring significantly influenced PET inhibition in spinach chloroplasts. Notably, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited high activity (IC₅₀ ~10 µM), attributed to the electron-withdrawing and lipophilic properties of the 3,5-dimethylphenyl group. This substituent enhances membrane permeability and interaction with photosystem II (PSII) .

Comparison with Target Compound: While 1-butan-2-yl-3-(3,5-dimethylphenyl)urea shares the 3,5-dimethylphenyl group, its butan-2-yl substituent differs from the hydroxynaphthalene-carboxamide moiety in the above study.

Antiproliferative Urea Derivatives

Compound 4h (1-(3,5-dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea) demonstrated 90% synthesis yield and structural similarities to the target compound.

Crystallographic and Physical Properties

A crystallographic study of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide revealed that meta-substituents (e.g., methyl groups) induce asymmetric unit packing with two molecules per unit cell. This contrasts with mono-substituted analogs, highlighting how substituent symmetry influences solid-state geometry .

Data Tables

Table 1: Comparison of Key Urea Derivatives

Compound Name Substituents (R1, R2) Biological Activity (IC₅₀) Synthesis Yield Key Properties Reference
This compound Butan-2-yl, 3,5-dimethylphenyl Not reported - High lipophilicity
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide H, 3,5-dimethylphenyl ~10 µM (PET inhibition) - Electron-withdrawing substituents
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) 4-cyanophenyl, 3,4-dimethylphenyl - 82.4% Moderate solubility
Compound 4h 3,5-dimethylphenyl, azetidinone Antiproliferative 90% Bulky substituents

Table 2: Substituent Effects on Physical Properties

Substituent Type Example Compound Crystallographic Behavior Lipophilicity (LogP)*
3,5-Dimethylphenyl N-(3,5-dimethylphenyl)-trichloroacetamide Asymmetric unit packing High
4-Cyanophenyl 1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea Not reported Moderate
Butan-2-yl Target compound Likely similar to 3,5-dimethylphenyl analogs Very high

*Estimated based on substituent hydrophobicity.

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